[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate is a highly intricate biochemical compound. It is widely used as a substrate in diverse enzymatic assays, particularly for the identification and quantification of glycosidases. This compound plays a pivotal role in the biomedical industry due to its invaluable properties.
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside (4-MU) is hyaluronan (HA) , a prominent component of the extracellular matrix at many sites of chronic inflammation . HA plays many roles in normal tissue function and development, including providing support and anchorage for cells, facilitating cell–cell signaling, and facilitating cell movement and migration .
Mode of Action
4-MU inhibits the synthesis of HA . This inhibition results in beneficial effects observed in several animal models of diseases where HA has been implicated in disease pathogenesis, including inflammation, autoimmunity, and cancer . The compound has also been shown to be effective against pests that feed on plant sap .
Biochemical Pathways
4-MU can be applied to identify the metabolic pathways of bacteria in an ecosystem by using fluorescence microscopy . It is also used to measure the activity of some enzymes in vitro . The toxic effect of this compound is due to its ability to inhibit acetate synthesis and disrupt membrane transport systems .
Pharmacokinetics
The pharmacokinetics of 4-MU is complex. At steady state, more than 90% of the drug is present in plasma as the glucuronidated metabolite 4-methylumbelliferyl glucuronide (4-MUG), with the sulphated metabolite, 4-methylumbelliferyl sulphate (4-MUS) comprising most of the remainder . Factors potentially affecting 4-MU uptake and plasma concentrations in mice include its taste, short half-life, and low bioavailability .
Result of Action
4-MU has been shown to decrease hyaluronan synthesis, diminish proliferation, and induce apoptosis while reducing cell migration and the activity of metalloproteinases . These effects are consistent with established roles for HA and its receptors in T-cell proliferation, activation, and differentiation .
Action Environment
The action of 4-MU can be influenced by environmental factors. For example, the compound’s efficacy can be affected by the presence of hyaluronic acid
Biochemical Analysis
Cellular Effects
The toxic effect of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is due to its ability to inhibit acetate synthesis and disrupt membrane transport systems . It has been shown to be effective against spittlebugs and other pests that feed on plant sap .
Molecular Mechanism
At the molecular level, 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside exerts its effects through its interactions with enzymes and other biomolecules. It is used to measure the activity of some enzymes in vitro .
Temporal Effects in Laboratory Settings
The effects of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside over time in laboratory settings are yet to be fully elucidated. It is known that this compound is used in research and development, indicating its stability for use in long-term studies .
Metabolic Pathways
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside can be applied to identify the metabolic pathways of bacteria in an ecosystem by using fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate involves the esterification of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside with an appropriate acid catalyst in a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes precise control of reaction parameters and purification steps to achieve high-quality products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the acetyl groups, resulting in the formation of 4-Methylumbelliferyl glucopyranoside.
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include deacetylated derivatives and various oxidation products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in research related to lysosomal storage disorders and other conditions involving impaired glycosidase function.
Medicine: Utilized in diagnostic assays to detect and quantify enzyme activity in various diseases.
Industry: Applied in the development of biochemical assays and research tools for pharmaceutical and biotechnology industries.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Similar in structure but differs in the anomeric configuration.
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside: Similar substrate used for different glycosidases
Uniqueness
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate is unique due to its specific use in detecting and quantifying glycosidases involved in lysosomal storage disorders. Its structure allows for precise enzymatic activity measurement, making it a valuable tool in biomedical research.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-ZXGKGEBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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